molecular formula C19H16N4O3S B294629 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Numéro de catalogue B294629
Poids moléculaire: 380.4 g/mol
Clé InChI: ZFBVBLNJIQZTBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMXAA, is a small molecule that has shown promising results in preclinical studies for the treatment of cancer. DMXAA was first discovered by scientists at the Auckland Cancer Society Research Centre in New Zealand in the late 1990s. Since then, it has been the subject of extensive research due to its potential as an anti-cancer agent.

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of interferons, which are important for the immune response to viral infections and cancer. DMXAA has been shown to activate the STING pathway in cancer cells, leading to the production of interferons and the activation of immune cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferons and tumor necrosis factor-alpha (TNF-alpha), which are involved in the immune response. DMXAA has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DMXAA is that it has shown promising results in preclinical studies for the treatment of cancer. It has also been shown to be well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. DMXAA is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. It also has a short half-life in the body, which can make it difficult to administer in animal studies.

Orientations Futures

There are several future directions for research on DMXAA. One area of interest is in combination therapy with other anti-cancer agents. DMXAA has been shown to enhance the anti-tumor activity of other agents, such as radiation therapy and chemotherapy. Another area of interest is in the development of novel analogs of DMXAA that may have improved efficacy and pharmacokinetic properties. Finally, there is interest in the clinical development of DMXAA for the treatment of cancer in humans. Several clinical trials have been conducted, but further research is needed to determine its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of DMXAA involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylphenol to form the corresponding ester. The ester is then reacted with sodium azide and triethylamine to form the triazole ring. Finally, the thiadiazole ring is formed by reacting the triazole with sulfuric acid and hydrazine hydrate.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that help to mobilize the immune system.

Propriétés

Formule moléculaire

C19H16N4O3S

Poids moléculaire

380.4 g/mol

Nom IUPAC

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)24-11-17-22-23-18(20-21-19(23)27-17)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3

Clé InChI

ZFBVBLNJIQZTBE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

SMILES canonique

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.